molecular formula C11H14N4 B1375109 2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline CAS No. 1248217-53-9

2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline

Cat. No.: B1375109
CAS No.: 1248217-53-9
M. Wt: 202.26 g/mol
InChI Key: YREZVBXQYYNGEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline is a chemical compound that belongs to the class of 1,2,4-triazole derivativesThe presence of the 1,2,4-triazole ring in the structure imparts significant pharmacological properties, making it a valuable scaffold in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with isopropyl-substituted triazole precursors. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide are often used to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The 1,2,4-triazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biochemical pathways in pathogens or cancer cells, resulting in their death or reduced proliferation .

Comparison with Similar Compounds

Uniqueness: 2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline is unique due to the presence of the isopropyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in biological activity, making it a distinct compound with specific applications .

Biological Activity

2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline, also known as 2-(4-propan-2-yl-1,2,4-triazol-3-yl)aniline, is a compound with significant biological activity attributed to its unique triazole structure. This article explores its synthesis, biological properties, and potential applications in medicine and agriculture.

The compound has the following chemical properties:

PropertyValue
Chemical FormulaC11H14N4
Molecular Weight202.26 g/mol
IUPAC Name2-(4-propan-2-yl-1,2,4-triazol-3-yl)aniline
AppearancePowder
Storage TemperatureRoom Temperature

Synthesis

The synthesis of this compound involves several steps typically starting from commercially available precursors. The process may include the formation of the triazole ring through cyclization reactions followed by substitution to introduce the aniline moiety.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit broad-spectrum antimicrobial activity. For instance, derivatives of triazoles have been shown to possess significant antibacterial effects against various Gram-positive and Gram-negative bacteria. A study highlighted that certain triazole derivatives demonstrated effective inhibition of bacterial growth with minimum inhibitory concentrations (MICs) as low as 50 µM against pathogens like Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer activities. In vitro assays have shown that various triazole-based compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves cell cycle arrest and apoptosis induction, which are critical for inhibiting tumor growth .

Case Studies

  • Anticancer Activity : A study synthesized a series of triazole-based compounds and evaluated their antiproliferative effects using MTT assays. Compounds with modifications at the C-4 position of the triazole ring exhibited enhanced activity against MCF-7 cells .
  • Antimicrobial Screening : Another investigation focused on the antibacterial properties of various triazole derivatives. The results indicated that specific substitutions on the triazole ring significantly increased efficacy against resistant bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key factors affecting activity include:

  • Substituents on the Triazole Ring : Variations in alkyl or aryl groups at specific positions can enhance or reduce biological potency.
  • Aniline Moiety : The nature of substitutions on the aniline part also plays a crucial role in determining the overall activity.

Properties

IUPAC Name

2-(4-propan-2-yl-1,2,4-triazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-8(2)15-7-13-14-11(15)9-5-3-4-6-10(9)12/h3-8H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREZVBXQYYNGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NN=C1C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline
Reactant of Route 2
Reactant of Route 2
2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline
Reactant of Route 3
Reactant of Route 3
2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline
Reactant of Route 4
Reactant of Route 4
2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline
Reactant of Route 5
2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline
Reactant of Route 6
Reactant of Route 6
2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.